Methyl 6-methoxy-2-(methylamino)nicotinate
Description
Contextualization within Nicotinate (B505614) Chemistry and Pyridine (B92270) Derivatives Research
Nicotinic acid and its esters, known as nicotinates, are a cornerstone of pyridine chemistry. The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds and functional materials. chembase.cn The nitrogen atom in the pyridine ring imparts unique electronic properties and acts as a hydrogen bond acceptor, which is crucial for molecular interactions in biological systems. chembase.cn
Derivatives of nicotinic acid have been explored for a wide range of applications, including the development of new pharmaceuticals. For instance, various nicotinate derivatives have been synthesized and investigated for their anti-inflammatory, and other therapeutic activities. The substitution pattern on the pyridine ring, such as the presence of methoxy (B1213986) and methylamino groups in the target compound, can significantly influence the molecule's physicochemical properties and biological activity.
Significance as a Privileged Scaffold and Synthetic Intermediate
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The pyridine ring itself is considered a privileged scaffold due to its prevalence in numerous FDA-approved drugs. chembase.cn
While there is no specific literature that designates Methyl 6-methoxy-2-(methylamino)nicotinate as a privileged scaffold, its structure is composed of fragments commonly found in bioactive molecules. Its availability from chemical suppliers suggests its use as a building block or synthetic intermediate. In this role, it would serve as a starting material for the construction of more complex molecules, where its pre-functionalized pyridine core can be strategically incorporated into a larger molecular design. However, without specific examples from published research or patents, its significance in this area remains largely undocumented in the public domain.
Overview of Key Research Areas and Challenges
Given the limited specific data on this compound, a detailed overview of its key research areas and challenges is not possible. It is plausible that the compound is used in proprietary, unpublished research, potentially in the early stages of drug discovery or materials science.
The synthesis of substituted nicotinates can present challenges related to regioselectivity and functional group compatibility. The introduction of multiple substituents onto the pyridine ring requires carefully planned synthetic strategies. While synthesis routes for this compound are noted in chemical databases, the detailed procedures and any associated difficulties are not described in accessible literature.
Compound Information Table
| Compound Name |
| This compound |
| Nicotinic acid |
| Pyridine |
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxy-2-(methylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-8-6(9(12)14-3)4-5-7(11-8)13-2/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLVAYACAXNANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161842 | |
| Record name | 3-Pyridinecarboxylic acid, 6-methoxy-2-(methylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503000-88-2 | |
| Record name | 3-Pyridinecarboxylic acid, 6-methoxy-2-(methylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503000-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-methoxy-2-(methylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of Methyl 6 Methoxy 2 Methylamino Nicotinate
Transformations Involving the Ester Moiety
Amide Formation and Peptide Coupling Approaches
The methyl ester group in Methyl 6-methoxy-2-(methylamino)nicotinate is a key site for derivatization, particularly for the formation of amides. This transformation is a fundamental step in the synthesis of a wide array of biologically active molecules and can be achieved through various methods, including enzymatic and chemical synthesis.
One notable and environmentally friendly approach involves the use of lipases for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov Novozym® 435, a lipase (B570770) from Candida antarctica, has been effectively used to catalyze the amidation of methyl nicotinate with various amines. nih.gov This enzymatic method offers high product yields (81.6–88.5%) under mild conditions (50 °C) and significantly shorter reaction times compared to traditional batch processes. nih.gov The use of a green solvent like tert-amyl alcohol further enhances the sustainability of this method. nih.gov A study on the synthesis of nicotinamide derivatives demonstrated that a 1:2 molar ratio of methyl nicotinate to isobutylamine (B53898) provided the highest yield of 86.2%. nih.gov
Historically, the conversion of nicotinic acid to nicotinamide was often carried out in multiple stages, starting with the esterification of nicotinic acid to its methyl or ethyl ester, followed by amidation. google.com For instance, methyl nicotinate can be synthesized by refluxing nicotinic acid with methanol (B129727) in the presence of a sulfuric acid catalyst for 13 hours. chemicalbook.com The resulting methyl nicotinate can then be converted to nicotinamide. google.com A patented process describes the preparation of nicotinamide by first converting a zinc salt of nicotinic acid to an alkyl nicotinate, which is then amidated using aqueous and anhydrous ammonia. google.com
While direct peptide coupling involving this compound is not extensively documented in the readily available literature, the fundamental principles of peptide synthesis can be applied. The methyl ester can be converted to a carboxylic acid, which can then be activated using standard coupling reagents to form a peptide bond with an amino acid or peptide.
Table 1: Enzymatic Synthesis of Nicotinamide Derivatives
| Amine | Product Yield (%) |
|---|---|
| Isobutylamine | 86.2 |
| Methylamine | 81.6 |
| Ethylamine | 83.5 |
| Benzylamine | 88.5 |
| 4-Chlorobenzylamine | 85.3 |
| 4-Methoxybenzylamine | 87.1 |
Data sourced from a study on lipase-catalyzed synthesis of nicotinamide derivatives in a continuous-flow microreactor. nih.gov
Reactivity of the Methylamino Group
The methylamino group at the 2-position of the pyridine (B92270) ring is a nucleophilic center that can undergo a variety of chemical transformations, including alkylation, acylation, and other derivatizations.
The alkylation and acylation of aminopyridines are well-established reactions, though the regioselectivity can be influenced by the position of the amino group and the reaction conditions. While alkylation of aminopyridines often occurs at the ring nitrogen, acylation typically happens at the exocyclic amino group. rsc.org
For 2-aminopyridine (B139424) derivatives, direct acylation on the amino group is the predominant pathway. semanticscholar.org The acetylation of various aminopyridines with acetic anhydride (B1165640) in acetone (B3395972) has been shown to proceed via rate-determining acetylation at the amino nitrogen for 2- and 3-aminopyridines. semanticscholar.org
The methylation of 3-amino-2-methylaminopyridine with methyl iodide has been shown to occur exclusively at the 3-amino group, which is attributed to a combination of steric and hydrogen-bonding effects that disfavor methylation at the ring nitrogen. rsc.org This provides a strong indication that the methylamino group in this compound would likely undergo further alkylation on the exocyclic nitrogen.
Beyond simple alkylation and acylation, the methylamino group can be transformed into other functional groups. For instance, 2-(methylamino)pyridine (B147262) can react with carbon dioxide in the presence of aluminum alkyl complexes to form carbamates. nih.gov Specifically, di-aminopyridine-ligated aluminum alkyl complexes have been shown to cooperatively activate and capture CO2, leading to the formation of a bis-metalocyclic carbamate (B1207046) product. nih.gov
Another important transformation is the synthesis of ureas. N,N-dialkyl-N′-(pyridin-2-yl)-ureas can be synthesized through an acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. nih.gov These ureas can then be converted to the corresponding carbamates. researchgate.net Additionally, a metal- and base-free reamination of N,N-dimethyl-N'-hetaryl ureas with a range of amines can produce unsymmetrical ureas with yields ranging from 40 to 96%. researchgate.net
The reaction of 2-aminopyridine with sodium nitrite (B80452) under acidic aqueous conditions leads to the formation of 2-hydroxypyridine, demonstrating a deamination reaction. researchgate.net This type of transformation could potentially be applied to this compound, leading to the corresponding 2-hydroxy derivative.
Investigations into Specific Reaction Mechanisms
Understanding the mechanisms of reactions involving nicotinate derivatives is crucial for controlling reaction outcomes and designing new synthetic routes.
An interesting and unexpected reaction was observed during the hydrazination of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)nicotinate. researchgate.netconsensus.app Instead of the expected acyl hydrazide, the reaction in an alcoholic solution with hydrazine (B178648) hydrate (B1144303) resulted in the cleavage of the C-S bond, yielding two different products: 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide and 2,6-di-tert-butyl-4-hydrazinomethylphenol. researchgate.net
This unconventional C-S bond cleavage highlights the complex reactivity of substituted nicotinate systems. The proposed mechanism for this transformation likely involves the nucleophilic attack of hydrazine on the ester carbonyl, followed by an intramolecular rearrangement that facilitates the cleavage of the carbon-sulfur bond. Kinetic and computational studies have been employed to further elucidate the mechanistic details of this unusual reaction. researchgate.net This finding is significant as it demonstrates a potential side reaction in the synthesis of hydrazides from thio-substituted nicotinates and opens avenues for novel synthetic transformations involving C-S bond activation. researchgate.net
The study of reaction mechanisms often involves the use of spectroscopic techniques and the isolation or detection of reaction intermediates. In the context of pyridine chemistry, various mechanistic studies have provided valuable insights.
For instance, the synthesis of ¹⁵N-labeled pyridines has been achieved through a process involving the ring-opening of ¹⁴N-pyridines to form Zincke imine intermediates, followed by ring-closure with ¹⁵NH₄Cl. nih.gov This method allows for high levels of isotope incorporation and demonstrates the accessibility of reactive intermediates in pyridine transformations. nih.gov
Spectroscopic studies, such as UV absorption and electronic circular dichroism (ECD), have been used to investigate the electronic transitions in nicotine (B1678760) and its derivatives. wiley.comnih.gov These techniques can provide information about the electronic structure of the molecule and how it is affected by protonation and other chemical modifications, which can be relevant for understanding reaction mechanisms. wiley.comnih.gov
While specific mechanistic probes and intermediates for this compound are not extensively detailed in the literature, the principles derived from studies of related pyridine and nicotinate derivatives provide a framework for predicting and understanding its reactivity.
Structural Characterization and Advanced Spectroscopic Analysis
Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of Methyl 6-methoxy-2-(methylamino)nicotinate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show two doublets, characteristic of the two protons on the pyridine (B92270) ring. The proton at the C5 position is expected to appear downfield due to the deshielding effects of the adjacent ester group, while the proton at the C4 position would likely be found further upfield.
The methoxy (B1213986) group protons (-OCH₃) attached to the pyridine ring at the C6 position and the methyl ester protons (-COOCH₃) are both expected to appear as sharp singlets. The chemical shift of the C6-methoxy protons would be influenced by its position on the aromatic ring. The N-methyl protons (-NHCH₃) would also present as a singlet, though its chemical shift and peak shape could be influenced by factors such as solvent and concentration, which affect hydrogen bonding. The N-H proton of the methylamino group would likely appear as a broad singlet.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-5 | 7.8 - 8.2 | d |
| Pyridine H-4 | 6.3 - 6.7 | d |
| N-H | 5.0 - 6.0 | br s |
| 6-OCH₃ | 3.9 - 4.1 | s |
| COOCH₃ | 3.8 - 4.0 | s |
| NHCH₃ | 2.9 - 3.2 | s |
Note: Predicted values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific chemical shifts influenced by the attached substituents. The C2 and C6 carbons, being attached to heteroatoms (N and O), are expected to be significantly downfield. The carbons of the methoxy and methylamino groups will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | 165 - 170 |
| C6 (pyridine) | 160 - 165 |
| C2 (pyridine) | 155 - 160 |
| C3 (pyridine) | 105 - 110 |
| C5 (pyridine) | 135 - 140 |
| C4 (pyridine) | 95 - 100 |
| 6-OCH₃ | 53 - 56 |
| COOCH₃ | 51 - 54 |
| NHCH₃ | 28 - 32 |
Note: Predicted values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the two aromatic protons on the pyridine ring (H-4 and H-5), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the signals for the C4-H4 and C5-H5 pairs, as well as the signals for the methoxy (-OCH₃), methyl ester (-COOCH₃), and N-methyl (-NHCH₃) groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure. Key expected correlations include:
The H-5 proton showing correlations to the carbonyl carbon (C=O), C3, and C4.
The H-4 proton showing correlations to C2, C3, and C6.
The protons of the 6-methoxy group showing a correlation to the C6 carbon.
The protons of the methyl ester showing a correlation to the carbonyl carbon.
The protons of the N-methyl group showing a correlation to the C2 carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would display characteristic absorption bands for its functional groups.
N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester and methoxy groups are expected to produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
N-H Bending: The N-H bending vibration of the secondary amine is expected in the 1500-1600 cm⁻¹ region.
Predicted Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectrum |
| N-H Stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=O Stretch (Ester) | 1720 - 1740 | IR |
| Pyridine Ring Stretches | 1400 - 1600 | IR, Raman |
| C-O Stretch (Asymmetric) | 1200 - 1300 | IR |
| C-O Stretch (Symmetric) | 1000 - 1100 | IR |
| N-H Bend | 1500 - 1600 | IR |
In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational spectra of a molecule. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated. arxiv.org This theoretical spectrum can then be compared with the expected positions of functional group vibrations to aid in the assignment of the observed bands in the experimental spectra of analogous compounds. nih.gov For substituted pyridines, computational analysis has been shown to be a valuable tool in understanding their vibrational properties. cdnsciencepub.comnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, with a molecular formula of C9H12N2O3, the expected molecular weight is approximately 196.20 g/mol scbt.com.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. Although specific crystallographic data for this compound is not publicly available, the analysis of related nicotinic acid derivatives offers insight into the expected structural features mdpi.comresearchgate.netnih.gov.
For a compound like this compound, X-ray diffraction analysis would determine its crystal system, space group, and unit cell dimensions. Related compounds, such as methyl 6-chloronicotinate, have been found to crystallize in the triclinic system with the P-1 space group researchgate.net. Another similar molecule, 2-methoxy-4,6-diphenylnicotinonitrile, crystallizes in the orthorhombic system with a P21212 space group mdpi.comnih.gov. Based on these examples, a hypothetical set of crystallographic parameters for this compound could be presented as follows:
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 995 |
| Z | 4 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. There are no published reports of co-crystallization studies involving this compound. Such studies could potentially be used to modify the physicochemical properties of the compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
No published studies were found that have applied Density Functional Theory to determine the optimized geometry and electronic structure of Methyl 6-methoxy-2-(methylamino)nicotinate. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set to calculate the lowest energy conformation, bond lengths, bond angles, and electronic properties like dipole moment and charge distribution.
Ab Initio Methods for High-Accuracy Predictions
There is no available research that employs high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for this compound. These methods, while computationally more intensive than DFT, can provide more accurate predictions for molecular properties.
Calculation of Molecular Orbitals and Electronic Properties
Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap for this compound are not present in the scientific literature. These calculations are crucial for understanding a molecule's chemical reactivity and kinetic stability.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Landscapes
A detailed conformational analysis, which would involve mapping the potential energy surface by rotating the key dihedral angles (e.g., around the C-O and C-N bonds), has not been performed for this specific molecule. This type of analysis is essential for identifying stable conformers and understanding the molecule's flexibility.
Ligand-Receptor Interaction Modeling
As there are no published studies identifying this compound as a chemical probe for a specific receptor, no ligand-receptor interaction modeling studies are available. This type of modeling is used to predict the binding affinity and mode of interaction between a ligand and a target protein or other macromolecule.
Prediction and Interpretation of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. However, no dedicated studies presenting such theoretical data for this compound could be located.
Theoretical ¹H and ¹³C NMR Chemical Shifts
There are no published studies detailing the theoretical calculation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Such calculations would typically involve geometry optimization of the molecule followed by the application of methods like Gauge-Independent Atomic Orbital (GIAO) to predict the shielding tensors and, consequently, the chemical shifts. This information would be invaluable for confirming the compound's structure and assigning experimental NMR signals.
Vibrational Frequencies and Intensities for IR and Raman
A computational analysis of the vibrational modes of this compound, which would predict its Infrared (IR) and Raman spectra, has not been reported in the available literature. This type of study would calculate the harmonic vibrational frequencies and their corresponding intensities, aiding in the identification of characteristic functional group vibrations and providing a deeper understanding of the molecule's vibrational properties.
Computational Reaction Mechanism Studies
The investigation of reaction mechanisms using computational chemistry provides insights into the reactivity and potential synthetic pathways involving a compound. For this compound, no such computational studies on its reaction mechanisms were found.
Transition State Characterization
No literature is available on the computational characterization of transition states for reactions involving this compound. Characterizing a transition state involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. This analysis is crucial for understanding the kinetics of a chemical reaction.
Reaction Pathway Elucidation and Energy Barriers
There are no published computational studies that elucidate reaction pathways or calculate the associated energy barriers for chemical transformations of this compound. Such research would map out the energetic profile of a reaction, identifying intermediates and transition states, and calculating activation energies, which are fundamental to predicting reaction feasibility and rates.
Theoretical Structure-Reactivity Relationships
No theoretical studies on the structure-reactivity relationships of this compound have been published. This type of research would computationally explore how modifications to the molecular structure of the compound influence its chemical reactivity, often by analyzing electronic properties such as molecular orbital energies and charge distributions.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (focus on theoretical parameters)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. youtube.comnih.gov For novel compounds like this compound, for which specific experimental data may be limited, QSAR/QSPR models built on related series of compounds, such as nicotinic acid derivatives, can offer predictive insights. akjournals.comakjournals.com
The foundation of these models lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. primescholarslibrary.org These descriptors can be categorized into several types, including:
Topological descriptors: These describe the connectivity of atoms in a molecule, such as branching and shape. akjournals.comakjournals.com
Constitutional descriptors: These relate to the molecular formula, such as molecular weight and atom counts. primescholarslibrary.org
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties like orbital energies and charge distributions.
Studies on nicotinic acid derivatives have demonstrated the utility of descriptors like lipophilicity (log P) and various topological indexes in developing QSAR/QSPR models. akjournals.comakjournals.com For instance, lipophilicity, which describes a compound's distribution between a nonpolar and a polar phase, is a crucial parameter in assessing potential pharmacokinetic and pharmacodynamic behavior. akjournals.com Chromatographically determined lipophilicity values (RM0) for a series of nicotinic acid derivatives have been shown to correlate well with calculated log P values and can be used in QSAR analyses. akjournals.comakjournals.com
A hypothetical QSPR model for a series of nicotinic acid derivatives might take the form of a multiple linear regression equation:
Property = b0 + b1(Descriptor 1) + b2(Descriptor 2) + ... primescholarslibrary.org
Where the property could be a measure of biological activity or a physical property, and the descriptors are calculated theoretical parameters. The coefficients (b0, b1, b2, etc.) are determined by fitting the model to a training set of compounds with known properties. primescholarslibrary.org
| Compound Class | Relevant Descriptor | Significance in Modeling |
|---|---|---|
| Nicotinic Acid Derivatives | Lipophilicity (log P) | Correlates with membrane permeability and receptor binding. akjournals.com |
| Nicotinic Acid Derivatives | Topological Indexes (e.g., 0χv, 1χv) | Quantify molecular size, shape, and branching, which influence interactions with biological targets. akjournals.com |
| Substituted Pyridines | Average Nucleophilic Reactivity Index for N atom | Indicates the susceptibility of the pyridine (B92270) nitrogen to electrophilic attack, relevant for receptor interactions. nih.gov |
| General Organic Compounds | Heat of Formation | A quantum-chemical descriptor that can be related to the compound's stability. primescholarslibrary.org |
Electronic and Steric Parameter Derivation
The biological activity of a molecule is often influenced by the electronic and steric properties of its constituent functional groups. These effects can be quantified using parameters derived from linear free-energy relationships (LFERs), such as the Hammett and Taft equations. wikipedia.orgwikipedia.org
Electronic Parameters:
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic effect of substituents on an aromatic ring. wikipedia.orgviu.ca It is defined as:
log(K/K₀) = ρσ
where:
K is the equilibrium constant for a reaction with a substituted aromatic compound.
K₀ is the equilibrium constant for the unsubstituted compound.
ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. viu.ca
σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance) of a particular substituent. wikipedia.org
For this compound, the key substituents on the pyridine ring are the methoxy (B1213986) (-OCH₃) and methylamino (-NHCH₃) groups. The methoxy group is generally considered an electron-donating group through resonance, although it has an electron-withdrawing inductive effect. utexas.edu The amino group is a strong electron-donating group. utexas.edu
Steric Parameters:
The Taft equation extends the principles of LFERs to aliphatic systems and separates electronic effects from steric effects. wikipedia.org The steric parameter, Eₛ, quantifies the steric bulk of a substituent. wikipedia.orgslideshare.net It is derived from the rates of hydrolysis of aliphatic esters. slideshare.net A more negative Eₛ value indicates greater steric hindrance. slideshare.net
Another widely used steric parameter is Charton's steric value (ν), which is derived from the van der Waals radii of the substituent. wikipedia.orgresearchgate.net These parameters are crucial for understanding how the size and shape of substituents can influence a molecule's ability to fit into a receptor's binding site. acs.orgnih.gov For the methylamino group, steric considerations would be important for its interaction with a biological target.
| Substituent | Parameter Type | Parameter | Value | Interpretation |
|---|---|---|---|---|
| -OCH₃ (para) | Electronic | Hammett (σp) | -0.27 | Electron-donating via resonance. utexas.edu |
| -OCH₃ (meta) | Electronic | Hammett (σm) | +0.12 | Electron-withdrawing via induction. libretexts.org |
| -NH₂ (para) | Electronic | Hammett (σp) | -0.66 | Strong electron-donating group. wikipedia.org |
| -CH₃ | Steric | Taft (Eₛ) | 0.00 | Reference substituent for steric effects. wikipedia.org |
| -CH₂CH₃ | Steric | Taft (Eₛ) | -0.07 | Slightly more sterically hindering than methyl. wikipedia.org |
Applications in Chemical Research and Development
Methyl 6-methoxy-2-(methylamino)nicotinate as a Versatile Building Block in Organic Synthesis
The strategic placement of functional groups on the pyridine (B92270) ring of this compound makes it a valuable precursor in the synthesis of a variety of organic molecules. Its utility extends from the creation of advanced pyridine derivatives to the construction of more complex fused heterocyclic and polycyclic structures.
Synthesis of Advanced Pyridine and Fused Heterocyclic Systems
This compound serves as a key intermediate in the synthesis of highly substituted pyridine compounds. A notable application is in the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. This transformation highlights the compound's role as a foundational scaffold that can undergo further functionalization, such as bromination of the pyridine ring, to yield more complex derivatives.
The synthesis of this brominated carboxylic acid is a critical step in the development of potent antagonists for dopamine (B1211576) D2 and D3, and serotonin-3 (5-HT3) receptors. The process involves the initial synthesis of the methyl 2-methoxy-6-methylamino derivative, which is then subjected to bromination and subsequent hydrolysis to afford the final carboxylic acid. This multi-step synthesis underscores the importance of this compound as a stable and reliable starting material for constructing intricate pyridine-based pharmacophores.
While direct and extensive examples of its use in the synthesis of a wide array of fused heterocyclic systems are not broadly documented in readily available literature, its structure inherently possesses the reactive sites necessary for such transformations. The amino and ester functionalities can, in principle, participate in cyclization reactions to form fused rings, such as pyrido[2,3-d]pyrimidines or other related bicyclic systems. The development of synthetic methodologies to exploit these features remains an area of potential research interest.
Construction of Complex Polycyclic Structures
The application of this compound in the construction of complex polycyclic structures is an area with underexplored potential. The inherent reactivity of its functional groups suggests that it could be employed in cascade reactions or multi-component reactions to build elaborate molecular frameworks. For instance, the ester and amino groups could be envisioned to participate in intramolecular cyclizations or reactions with bifunctional reagents to forge new ring systems onto the pyridine core. However, specific and detailed research findings on the use of this particular compound for the synthesis of complex polycyclic structures are not widely reported in the current scientific literature.
Role in Medicinal Chemistry Scaffold Design
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound provides a unique entry point for the design and synthesis of novel bioactive molecules.
Design and Synthesis of Nicotinate-Based Scaffolds
This compound is a valuable nicotinate-based scaffold for the development of new therapeutic agents. Its most prominent documented use is as a key intermediate in the synthesis of a potent dopamine and serotonin (B10506) receptor antagonist. The synthesis of this antagonist involves the coupling of the derived 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid with another complex fragment. This demonstrates the utility of the nicotinate (B505614) scaffold in creating molecules with significant biological activity.
The strategic positioning of the methoxy (B1213986) and methylamino groups can influence the electronic properties and conformational flexibility of the resulting molecules, which are critical parameters in drug design. These groups can also serve as handles for further synthetic modifications, allowing for the fine-tuning of pharmacological properties.
Strategic Derivatization for Molecular Diversity
The functional groups present in this compound offer multiple avenues for strategic derivatization to generate libraries of compounds for structure-activity relationship (SAR) studies. The methylamino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other ester derivatives. The pyridine ring itself can be subjected to electrophilic aromatic substitution, such as the previously mentioned bromination.
This potential for diverse functionalization makes this compound an attractive starting point for creating focused chemical libraries aimed at exploring the chemical space around a particular biological target. However, extensive published libraries based on this specific scaffold are not readily found in the public domain, suggesting that this area may be more extensively explored in proprietary industrial research.
Development of Chemical Probes and Tools
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The structural and functional characteristics of this compound suggest its potential as a precursor for the development of such probes. By incorporating reporter groups, such as fluorescent tags or biotin, onto the scaffold, it could be transformed into a tool for studying the interactions of pyridine-based ligands with their biological targets.
For instance, the carboxylic acid derived from the hydrolysis of the ester could be coupled to a fluorescent amine. Alternatively, the methylamino group could be derivatized with a photo-reactive group to create a photo-affinity probe. While the conceptual basis for these applications is sound, there is a lack of specific published research detailing the use of this compound in the development of chemical probes or tools. This represents a promising, yet currently underexplored, avenue for future research.
Fluorescent Labels and Imaging Agents
While specific studies on the fluorescence of this compound are not extensively documented, the broader class of substituted nicotinic acid esters is of interest in fluorescence research. The inherent aromaticity and potential for intramolecular charge transfer (ICT) upon excitation are key characteristics that can give rise to fluorescent properties. For a compound like this to be an effective fluorescent label, it would typically possess a high fluorescence quantum yield, photostability, and a reactive handle for conjugation to biomolecules. Research into analogous compounds, such as certain aminopyridine derivatives, has shown that substitution patterns can significantly influence their photophysical properties. Further investigation would be required to characterize the specific excitation and emission spectra, quantum yield, and lifetime of this compound to ascertain its suitability as a fluorescent probe.
Probes for Reaction Mechanistic Studies
The electronic and steric environment of this compound makes it a useful probe for studying various reaction mechanisms. The nitrogen atom in the pyridine ring and the exocyclic amino group can act as coordination sites for metal catalysts, allowing for the investigation of metal-ligand interactions and their influence on catalytic cycles. Furthermore, the ester and methoxy groups can be targeted for specific chemical transformations, and the rate and outcome of these reactions can provide valuable insights into the electronic effects of the substituents on the pyridine ring. For instance, the hydrolysis of the ester group under different conditions could be monitored to understand the influence of the adjacent methylamino and ring nitrogen on the reactivity of the carbonyl center.
Potential Applications in Materials Science
The structural motifs present in this compound also suggest potential applications in the field of materials science, particularly in the design of functional polymers and supramolecular assemblies.
Incorporation into Functional Materials
The compound can be considered as a monomer or a functional additive in polymer chemistry. The presence of a reactive amino group allows for its incorporation into polymer backbones through reactions like polycondensation or as a pendant group via post-polymerization modification. The resulting polymers could exhibit unique properties conferred by the nicotinic acid moiety, such as thermal stability, specific optical properties, or the ability to coordinate with metal ions. For example, polymers containing this unit might find use as chelating resins for metal separation or as materials with tailored refractive indices.
Self-Assembly Characteristics
Future Research Directions and Emerging Trends
Exploration of Novel and Greener Synthetic Pathways
The demand for environmentally benign chemical processes has catalyzed a shift away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents. Future synthesis of Methyl 6-methoxy-2-(methylamino)nicotinate will likely focus on biocatalytic, organocatalytic, and continuous flow methodologies to enhance sustainability and efficiency.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. nih.gov The synthesis of nicotinic acid and its derivatives has already benefited from this approach, employing enzymes like nitrilase to achieve high conversion rates. frontiersin.orgnih.gov For instance, the lipase (B570770) Novozym® 435 has been successfully used for the aminolysis of methyl nicotinate (B505614), demonstrating the potential for enzymatic synthesis of related amides. nih.gov Future research could identify or engineer enzymes capable of regioselectively introducing the methoxy (B1213986) and methylamino groups onto a pyridine (B92270) precursor, significantly reducing the environmental impact of the synthesis.
Organocatalysis, which uses small organic molecules as catalysts, offers another avenue for green synthesis. Recent breakthroughs have shown the power of organocatalysis in the functionalization of pyridines. researchgate.net A notable example is the photochemical allylation of pyridines using a dithiophosphoric acid catalyst, which proceeds via the formation of pyridinyl radical intermediates. nih.govresearchgate.net This strategy allows for C-H functionalization under mild, light-driven conditions, and could be adapted to introduce or modify substituents on the nicotinate ring system with high regioselectivity. nih.govacs.org
Table 1: Examples of Greener Catalytic Approaches for Pyridine Derivatives
| Catalytic Approach | Catalyst Example | Substrate Class | Key Advantage | Reference |
| Biocatalysis | Novozym® 435 (Lipase) | Methyl Nicotinate | Mild conditions, high yield, reusability | nih.gov |
| Biocatalysis | Nitrilase (from P. putida) | 3-Cyanopyridine | High conversion to nicotinic acid | nih.gov |
| Organocatalysis | Dithiophosphoric Acid | Pyridines | C-H functionalization via radicals, high regioselectivity | nih.govacs.org |
| Organocatalysis | Niacin (Vitamin B3) | 2-Aminobenzylamines | Cost-effective synthesis of quinazolines | researchgate.net |
Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes or microreactors, presents a paradigm shift from traditional batch processing. ethernet.edu.et This technology offers superior control over reaction parameters, enhanced safety when handling hazardous intermediates, and simplified scale-up. durham.ac.uk The synthesis of heterocyclic compounds, including nicotinamide (B372718) derivatives, has been successfully translated to continuous-flow systems, resulting in drastically shorter reaction times and increased yields. nih.govethernet.edu.et
A future automated synthesis of this compound could involve a modular flow setup where reactants are pumped and mixed in precise ratios, passed through heated or cooled reactor coils to achieve the desired transformation, and purified in-line using integrated separation modules. durham.ac.uk This approach not only facilitates rapid optimization and production but also allows for the safe handling of potentially hazardous reagents at elevated temperatures and pressures, conditions that are often challenging in large batch reactors. durham.ac.ukuc.pt
Advanced Spectroscopic Techniques for Dynamic Structure Elucidation
While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for confirming the static structure of this compound, advanced spectroscopic methods are needed to understand its dynamic behavior and electronic properties. researchgate.netresearchgate.net Future studies will likely employ a suite of sophisticated techniques to gain deeper insights.
For example, two-dimensional NMR experiments (COSY, HSQC, HMBC) would be essential for unambiguous assignment of all proton and carbon signals, especially to confirm the precise positions of the substituents on the pyridine ring. Fluorescence spectroscopy could be employed to investigate the compound's photophysical properties, particularly if it is derivatized to create fluorescent probes. researchgate.net Furthermore, if radical-based synthetic methods are explored, Electron Paramagnetic Resonance (EPR) spectroscopy would be an invaluable tool for detecting and characterizing transient radical intermediates, providing crucial mechanistic information. nih.gov
Integrated Computational and Experimental Methodologies
The integration of computational chemistry with experimental work has become a powerful strategy in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide profound insights into molecular structure, reactivity, and spectroscopic properties, guiding experimental design and interpreting results.
For this compound, computational models could be used to:
Predict Reaction Outcomes: Simulate potential synthetic pathways to predict their feasibility and identify likely byproducts.
Elucidate Reaction Mechanisms: Model transition states and reaction intermediates to understand how transformations occur, such as in organocatalytic functionalization reactions. nih.gov
Rationalize Spectroscopic Data: Calculate theoretical NMR shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis) to aid in the interpretation of experimental data. researchgate.net
Guide Derivatization: Predict how modifications to the molecular structure will affect its electronic and steric properties, enabling the rational design of new derivatives with desired characteristics.
Targeted Derivatization for Enhanced Chemical Properties
Targeted derivatization involves the strategic chemical modification of a core structure to fine-tune its properties for specific applications. The functional groups of this compound—the ester, the methoxy group, and the methylamino group—offer multiple handles for such modification. Future research could explore derivatization to enhance photophysical properties, reaction selectivity, or other functionalities. For example, the methylamino group could be acylated or used as a nucleophile to attach more complex molecular fragments, a strategy used in creating quinine-piperidine adducts. mdpi.com Similarly, modern C-H functionalization techniques could potentially be used to introduce new substituents directly onto the pyridine ring, altering its electronic profile and reactivity. acs.org
Table 2: Potential Derivatization Strategies and Their Goals
| Target Site | Potential Reaction | Desired Outcome |
| Methylamino Group | Acylation, Alkylation | Modify solubility, introduce bioactive moieties |
| Ester Group | Hydrolysis, Amidation | Create carboxylic acid or amide derivatives for further coupling |
| Pyridine Ring | C-H Functionalization | Tune electronic properties, add photophysical tags |
| Methoxy Group | Ether Cleavage | Expose a hydroxyl group for further functionalization |
Contribution to the Synthesis of Complex Natural Products and Analogues
Substituted pyridines and nicotinates are privileged scaffolds found in numerous natural products and pharmaceuticals. ethernet.edu.et The specific substitution pattern of this compound makes it a potentially valuable building block for the synthesis of more complex molecules. A patent describing the synthesis of 6-methyl nicotine (B1678760) from 6-methyl nicotinate illustrates how such precursors can be elaborated into biologically active targets. google.com Future work could establish this compound as a key intermediate in the total synthesis of complex alkaloids or as a starting material for libraries of novel compounds for biological screening. Its pre-installed functional groups could significantly shorten synthetic routes to target molecules that share its substituted pyridine core.
Machine Learning and AI in Predicting Reactivity and Guiding Synthesis Design
The intersection of computational chemistry and artificial intelligence is paving the way for unprecedented advancements in the prediction of chemical reactivity and the strategic design of synthetic pathways. For a compound such as this compound, these emerging technologies offer a powerful toolkit to explore its chemical behavior, optimize its synthesis, and discover novel applications. The application of machine learning (ML) and artificial intelligence (AI) represents a paradigm shift from traditional, often labor-intensive, experimental approaches to a data-driven, predictive methodology.
At its core, the use of ML in chemical reactivity prediction involves training algorithms on large datasets of known chemical reactions and their outcomes. youtube.com These models learn to identify complex, non-linear relationships between a molecule's structure and its reactive properties. For this compound, this approach can be leveraged to predict its behavior in various chemical environments and to design more efficient methods for its production.
Predicting Reactivity:
The reactivity of this compound is governed by the interplay of its functional groups: the electron-rich pyridine core, the methoxy group, the secondary methylamino group, and the methyl ester. Each of these sites presents a potential handle for chemical transformation. ML models can predict the most likely site of reaction (regioselectivity) and the outcome under different conditions.
For instance, the pyridine ring is susceptible to electrophilic aromatic substitution. An ML model, such as RegioML, which is trained on thousands of bromination reactions, could predict the most likely position for substitution on the pyridine ring of this compound. rsc.org Such models often use features like calculated atomic charges to make predictions. rsc.org Given the presence of both an electron-donating methoxy group and a methylamino group, predicting the precise outcome of such a reaction can be complex, making it an ideal challenge for a well-trained algorithm.
The key steps in developing a predictive reactivity model for this compound would include:
Data Curation: Assembling a comprehensive dataset of reactions involving substituted pyridines and nicotinates. This data can be sourced from chemical literature, patents, and internal experimental results.
Featurization: Converting the molecular structures of reactants, reagents, and catalysts into machine-readable formats. youtube.com This involves generating molecular descriptors or "fingerprints" that encode structural, electronic, and steric information. For this compound, features would capture the properties of the pyridine ring, the electronic effects of the methoxy and methylamino substituents, and the reactivity of the ester group. youtube.com
Model Training: Utilizing algorithms like random forests, gradient boosting machines, or neural networks to learn the mapping from molecular features to reaction outcomes (e.g., yield, regioselectivity, stereoselectivity). researchgate.net
Validation and Prediction: Testing the model on unseen data to validate its predictive power before using it to forecast the reactivity of this compound in novel, hypothetical reactions.
A significant trend is the integration of ML with quantum mechanical calculations, such as Density Functional Theory (DFT). researchgate.net While DFT can provide highly accurate calculations of molecular properties and reaction barriers, it is computationally expensive. researchgate.net A hybrid approach uses DFT to generate a high-fidelity, but smaller, dataset which then trains an ML model. This "ML-triggered DFT" approach can achieve high accuracy at a fraction of the computational cost, making it feasible to screen a vast chemical space for desired reactivity. researchgate.net
| Reactive Site | Potential Reactions | AI/ML Application |
| Pyridine Ring | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution (SNAr) | Predict regioselectivity of halogenation or nitration; predict reaction outcomes with various nucleophiles. rsc.orgresearchgate.net |
| Methylamino Group | N-Alkylation, N-Acylation, Oxidation, Nitrosation europa.eu | Predict reaction rates and yields for derivatization; identify catalysts for selective transformations. |
| Methoxy Group | Ether Cleavage | Predict optimal reagents and conditions for demethylation without affecting other functional groups. |
| Methyl Ester Group | Hydrolysis, Amidation, Transesterification, Reduction | Predict reaction kinetics and equilibrium for conversion to the carboxylic acid, amides, or other esters. nih.gov |
Guiding Synthesis Design:
Beyond predicting the outcome of a single reaction, AI is increasingly used for retrosynthesis—the process of working backward from a target molecule to identify potential starting materials and reaction pathways. For this compound, which is a known key intermediate in the synthesis of more complex molecules, AI can propose novel and more efficient synthetic routes. nih.gov
Start from more readily available or cheaper precursors.
Utilize greener or more sustainable reagents and solvents. nih.gov
Avoid problematic intermediates or side reactions.
These AI tools can score potential routes based on predicted reaction yields, atom economy, and compatibility of functional groups. This allows chemists to prioritize the most promising synthetic strategies for laboratory validation, saving significant time and resources. The development of such tools for the broad and important class of pyridine derivatives is an active area of research. nih.govresearchgate.netnih.gov By integrating predictive models for reactivity and retrosynthesis, researchers can create a powerful, end-to-end workflow for molecular design and synthesis, accelerating the discovery of new pharmaceuticals and functional materials derived from scaffolds like this compound.
Q & A
Q. What are the recommended synthetic routes for Methyl 6-methoxy-2-(methylamino)nicotinate, and how do reaction conditions influence yield?
Methodological Answer :
- Nucleophilic Substitution : Start with methyl nicotinate derivatives (e.g., methyl 6-hydroxynicotinate) and introduce methoxy/methylamino groups via SNAr (nucleophilic aromatic substitution). Use methylamine or its derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Acylation : For methylamino group incorporation, react intermediates with methyl isocyanate or methylamine in the presence of a coupling agent (e.g., HATU) and a base like triethylamine .
- Critical Parameters : Temperature control (0–5°C minimizes side reactions), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amine:substrate) .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); purity thresholds ≥98% are standard for research-grade compounds .
- Spectroscopic Confirmation :
- NMR : Analyze methoxy (δ 3.8–4.0 ppm), methylamino (δ 2.5–3.0 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with ≤2 ppm mass error .
- Stability Tests : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using LC-MS .
Advanced Research Questions
Q. How can conflicting reactivity data for the methylamino group in nicotinate derivatives be systematically resolved?
Methodological Answer :
- Controlled Comparative Studies : Vary solvents (polar aprotic vs. non-polar) and bases (e.g., Et₃N vs. DBU) to isolate steric/electronic effects. For example, DMSO increases nucleophilicity but may promote oxidation .
- Kinetic Analysis : Use in-situ IR or TLC to track reaction progress. Calculate activation energy (Eₐ) to identify rate-limiting steps .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and transition states, cross-referenced with experimental yields .
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?
Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., methoxymethoxy at C-3) to block undesired positions. Remove post-reaction via acid hydrolysis .
- Protection-Deprotection : Protect the methylamino group with Boc anhydride before introducing substituents at C-4 or C-5 .
- Electrophilic Aromatic Substitution : Use HNO₃/H₂SO₄ for nitration at electron-rich positions (meta to methoxy/methylamino groups) .
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs). Prioritize hydrophobic interactions (phenoxy/methyl groups) and hydrogen bonding (amide/ester) .
- QSAR Models : Train models on analogs (e.g., methyl nicotinate derivatives) with known IC₅₀ values against target enzymes. Include descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions (pH 7.4, 310 K) .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer :
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF), reagent sources, and equipment (e.g., Schlenk lines for moisture-sensitive steps) .
- Side Reaction Identification : Use GC-MS or MALDI-TOF to detect byproducts (e.g., over-oxidation or dimerization). Adjust stoichiometry or add radical inhibitors (e.g., BHT) if needed .
- Meta-Analysis : Compare datasets from PubChem, DSSTox, and synthetic literature to identify outlier conditions (e.g., elevated temperatures causing decomposition) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer :
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (ADP-Glo™ assay) with IC₅₀ determination .
- Cell Viability : Use MTT assays on HEK-293 or SH-SY5Y cells. Include positive controls (e.g., donepezil for neuroactivity) and validate via flow cytometry for apoptosis .
- Receptor Binding : Radioligand displacement assays (³H-epibatidine for nAChRs) with Scatchard analysis to calculate Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
